molecular formula C14H21NO4 B13505215 Benzyl N,N-bis(3-hydroxypropyl)carbamate

Benzyl N,N-bis(3-hydroxypropyl)carbamate

Cat. No.: B13505215
M. Wt: 267.32 g/mol
InChI Key: FTRRBNIGJBVLOW-UHFFFAOYSA-N
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Description

Benzyl N,N-bis(3-hydroxypropyl)carbamate is a carbamate derivative characterized by a benzyl group attached to a carbamate moiety, with two 3-hydroxypropyl substituents on the nitrogen atom. The compound’s hydroxypropyl groups confer hydrophilicity, making it relevant for applications in drug delivery, polymer chemistry, or as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

benzyl N,N-bis(3-hydroxypropyl)carbamate

InChI

InChI=1S/C14H21NO4/c16-10-4-8-15(9-5-11-17)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,16-17H,4-5,8-12H2

InChI Key

FTRRBNIGJBVLOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCCO)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N,N-bis(3-hydroxypropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloroformate and 3-aminopropanol are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl N,N-bis(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: Benzyl N,N-bis(3-hydroxypropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.

Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during peptide synthesis.

Medicine: this compound has potential applications in drug development. It can be used as a prodrug to improve the solubility and bioavailability of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials.

Mechanism of Action

The mechanism of action of Benzyl N,N-bis(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzyl N,N-bis(3-hydroxypropyl)carbamate and analogous carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound Not explicitly provided C₁₄H₂₀N₂O₅ (estimated) ~296.3 (estimated) Two 3-hydroxypropyl groups Enhanced hydrophilicity; potential use in biodegradable polymers or prodrugs
Benzyl N-(3-hydroxypropyl)carbamate 34637-22-4 C₁₁H₁₅NO₃ 209.24 Single 3-hydroxypropyl group Intermediate in peptide synthesis; ≥95% purity
tert-Butyl N,N-bis(3-hydroxypropyl)carbamate 125763-80-6 C₁₁H₂₃NO₄ 233.3 tert-Butyl group instead of benzyl Improved steric protection; used in controlled-release formulations
Benzyl (4-hydroxycyclohexyl)carbamate 16801-62-0 C₁₄H₁₉NO₃ 249.3 4-hydroxycyclohexyl group Higher rigidity; applications in chiral resolution or catalysis
Carbamic acid, N,N'-1,6-hexanediylbis-, 1,1'-bis(phenylmethyl) ester 16644-57-8 C₂₂H₂₈N₂O₄ 384.47 Hexane-diyl backbone Crosslinking agent in polyurethanes; higher thermal stability

Key Research Findings

Stability and Functional Performance

  • Hydrolytic stability : Benzyl carbamates with hydroxyalkyl groups (e.g., 3-hydroxypropyl) exhibit moderate stability under acidic conditions but undergo hydrolysis in H₂O or CH₂Cl₂ with H₂SO₄ .
  • Thermal properties : Compounds with rigid backbones (e.g., 4-hydroxycyclohexyl) show higher melting points compared to flexible analogs like 3-hydroxypropyl derivatives .

Challenges and Limitations

  • Side reactions : Condensation reactions often yield byproducts like N,N′,N′′-tris(carbobenzoxy)-2-ethoxyethan (7) in AcOEt or benzyl formate in FoOH, necessitating rigorous purification .
  • Solubility issues : Hydroxypropyl derivatives precipitate in Et₂O or CH₃CN, complicating large-scale synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl N,N-bis(3-hydroxypropyl)carbamate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via carbamate bond formation using benzyl chloroformate and bis(3-hydroxypropyl)amine. Key steps include:

  • Reagent Ratios : A 1.2:1 molar ratio of benzyl chloroformate to amine ensures complete coupling .
  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres minimizes side reactions .
  • Catalysts/Additives : Use of DIPEA (N,N-diisopropylethylamine) as a base enhances reaction efficiency .
  • Workup : Post-reaction, washing with water removes unreacted reagents, and drying over MgSO₄ improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm carbamate bond formation and hydroxyl group presence. Peaks at δ 4.5–5.0 ppm (benzyl protons) and δ 1.5–3.5 ppm (propyl chains) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 294.18) .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm carbamate functionality .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology :

  • Temperature : Store at –20°C in sealed containers to prevent hydrolysis or oxidation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation via carbamate bond cleavage .
  • Light Exposure : Amber glassware or opaque containers mitigate photodegradation risks .

Advanced Research Questions

Q. How can this compound be applied in antibody-directed prodrug therapy (ADAPT)?

  • Methodology :

  • Prodrug Activation : The carbamate group can be hydrolyzed by catalytic antibodies (abzymes) to release cytotoxic agents. For example, EA11-D7 abzyme hydrolyzes carbamates with kcat = 1.88 min⁻¹ and Km = 201 µM .
  • In Vitro Testing : Co-incubation with cancer cells (e.g., LoVo colon carcinoma) and prodrugs enables cytotoxicity assays to validate targeted activation .

Q. What role does this compound play in polymeric phthalocyanine synthesis?

  • Methodology :

  • Precursor Functionalization : The hydroxyl groups on the propyl chains facilitate nucleophilic substitution with phthalonitrile derivatives, forming metal-free or metallophthalocyanines .
  • Polymerization : Base-catalyzed cyclotetramerization yields conjugated polymers for optical or catalytic applications .

Q. How do structural modifications (e.g., chain length, substituents) influence the reactivity of this carbamate compared to analogs?

  • Methodology :

  • Comparative Reactivity :
CompoundUnique FeatureReactivity Impact
tert-Butyl N,N-bis(3-aminopropyl)carbamateDual amino groupsEnhanced nucleophilicity for crosslinking
Benzyl N-(piperidin-3-ylmethyl)carbamateCyclic amineAlters solubility and receptor binding
  • Experimental Validation : Kinetic studies (e.g., hydrolysis rates in buffer solutions) quantify reactivity differences .

Q. What contradictions exist in reported data on carbamate prodrug activation mechanisms, and how can they be resolved?

  • Methodology :

  • Data Discrepancies : Some studies report pH-dependent hydrolysis, while others emphasize enzymatic activation.
  • Resolution Strategies :
  • Controlled Experiments : Compare hydrolysis rates in buffered solutions (pH 5–8) vs. abzyme-containing media .
  • Isotopic Labeling : Use ¹⁸O-tagged water to track hydrolysis pathways (spontaneous vs. enzyme-catalyzed) .

Method Development and Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How can researchers develop novel analytical methods to quantify trace impurities in synthesized batches?

  • Methodology :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect hydrolysis byproducts .
  • Limit of Detection (LOD) : Optimize to ≤0.1% for regulatory compliance .

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